

Green Synthesis of 1,5-Benzothiazepine Derivatives: Application Notes and Protocols

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Compound of Interest

Compound Name: 1,5-Benzothiazepine

Cat. No.: B1259763

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This document provides detailed application notes and experimental protocols for the green synthesis of **1,5-benzothiazepine** derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities. The following sections emphasize eco-friendly methodologies, including microwave-assisted, ultrasound-assisted, and solvent-free approaches, which offer advantages such as shorter reaction times, higher yields, and reduced environmental impact compared to conventional methods.

Application Notes

The synthesis of **1,5-benzothiazepines** typically involves the condensation reaction between 2-aminothiophenol and α,β -unsaturated carbonyl compounds, most commonly chalcones.^{[1][2]} Traditional methods often rely on strong acids, volatile organic solvents, and long reaction times, posing environmental and safety concerns.^[3] Green chemistry approaches aim to mitigate these issues by employing alternative energy sources, greener solvents, and efficient catalysts.

Key Green Synthesis Strategies:

- **Microwave Irradiation:** This technique utilizes microwave energy to accelerate chemical reactions. The key advantages include significantly reduced reaction times (from hours to minutes), improved yields, and cleaner reaction profiles.^{[3][4][5]} Reactions can be performed in greener solvents like glycerol or even under solvent-free conditions.^{[4][6]}

- Ultrasound-Assisted Synthesis: Sonication provides mechanical energy to the reaction mixture, leading to the formation and collapse of cavitation bubbles. This enhances mass transfer and reaction rates, often at lower temperatures than conventional heating.[7][8] This method is known for high yields, short reaction times, and simple work-up procedures.[7]
- Green Solvents and Catalysts: The use of non-toxic, biodegradable, and recyclable solvents like polyethylene glycol (PEG-400) and glycerol is a cornerstone of green synthesis.[1][4][9] Additionally, employing reusable heterogeneous catalysts such as H-ferrierite zeolite, bleaching clay, or eco-friendly catalysts like zirconium(IV) oxy chloride and zinc acetate minimizes waste and environmental harm.[1][5][6][9][10]
- Solvent-Free Synthesis (Mechanochemistry): Performing reactions without a solvent, for instance by grinding the reactants together (liquid-assisted grinding), represents a highly efficient and environmentally benign approach.[2][11] This method minimizes waste and simplifies product isolation.

The general reaction for the synthesis of **1,5-benzothiazepine** derivatives from 2-aminothiophenol and a chalcone derivative is depicted below.

Caption: General reaction scheme for the synthesis of **1,5-benzothiazepine** derivatives.

Data Presentation: Comparison of Green Synthesis Methods

The following tables summarize quantitative data from various green synthesis protocols for **1,5-benzothiazepine** derivatives, allowing for easy comparison of their efficiency.

Table 1: Microwave-Assisted Synthesis of **1,5-Benzothiazepine** Derivatives

Catalyst/Solvent System	Power (W) / Temp (°C)	Time (min)	Yield (%)	Reference
Glacial Acetic Acid / DMF	-	2-3	75-90	[3]
Glycerol	120 °C	3-4	Good to Excellent	[1][4]
Zirconium(IV) oxy chloride / Solvent-free	700 W / 80 °C	3-6	> Conventional	[5]
Zinc Acetate / Solvent-free	-	2-3	60-88	[10]
Silica Sulfuric Acid / Solvent-free	-	6-14	91-94	[12]

Table 2: Ultrasound-Assisted Synthesis of **1,5-Benzothiazepine** Derivatives

Catalyst/Solvent System	Temperature (°C)	Time (min)	Yield (%)	Reference
Acetic Acid / DMF	45-50	-	High	[7]
Ceric Ammonium Nitrate (CAN) / Ethanol	Room Temp.	-	-	[2]
Zirconium oxychloride / DMF	Room Temp.	-	60-90	[8]
Ferrous Sulfate	40	-	Excellent	[10]
PEG-400	Room Temp.	-	86-93	[10]

Table 3: Other Green Synthesis Methods

Method	Catalyst/Solvent System	Temperature (°C)	Time (h)	Yield (%)	Reference
Conventional (Greener Solvent)	Bleaching Clay / PEG-400	60	< 1	> 95	[9][13]
Solvent-free	H-ferrierite zeolite	-	-	High	[1][10]
Solvent-free (Grinding)	Silica gel	Ambient	-	Good to Excellent	[11]
Ionic Liquid	1,3-di-n-butylimidazolium bromide	-	-	-	[11]

Experimental Protocols

Below are detailed methodologies for key green synthesis experiments.

Protocol 1: Microwave-Assisted Synthesis in a Green Solvent (Glycerol)

This protocol is adapted from the work of Kotalwar et al.[4]

Objective: To synthesize **1,5-benzothiazepine** derivatives using microwave irradiation in glycerol, a biodegradable and high-boiling solvent.

Materials:

- Substituted chalcone (1 mmol)
- 2-Aminothiophenol (1 mmol)
- Glycerol (5 mL)

- Domestic or laboratory microwave oven
- Erlenmeyer flask (50 mL)
- Glass funnel
- Ethanol (for recrystallization)

Procedure:

- In a 50 mL Erlenmeyer flask, combine the substituted chalcone (1 mmol) and 2-aminothiophenol (1 mmol).
- Add 5 mL of glycerol to the flask and swirl gently to mix the reactants.
- Place a glass funnel loosely in the neck of the flask to act as a condenser.
- Place the flask in the center of the microwave oven.
- Irradiate the mixture at a suitable power level (e.g., 300-450 W) for 3-4 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) every minute.
- After completion of the reaction (as indicated by TLC), carefully remove the flask from the microwave and allow it to cool to room temperature.
- Add crushed ice or cold water (20 mL) to the reaction mixture to precipitate the product.
- Collect the solid product by vacuum filtration and wash it thoroughly with water.
- Dry the crude product and recrystallize from ethanol to obtain the purified **1,5-benzothiazepine** derivative.

Protocol 2: Ultrasound-Assisted Synthesis

This protocol is a generalized procedure based on several reported methods.[\[7\]](#)[\[8\]](#)[\[10\]](#)

Objective: To synthesize **1,5-benzothiazepine** derivatives using ultrasonic irradiation, which provides an energy-efficient and rapid alternative to conventional heating.

Materials:

- Substituted α,β -unsaturated ketone (1 mmol)
- 2-Aminothiophenol (1 mmol)
- Dimethylformamide (DMF) (2-3 mL)
- Catalyst (e.g., a catalytic amount of acetic acid or zirconium oxychloride)
- Ultrasonic bath or probe sonicator
- Reaction vessel (e.g., a thick-walled test tube or a small flask)

Procedure:

- In a suitable reaction vessel, dissolve the substituted α,β -unsaturated ketone (1 mmol) and 2-aminothiophenol (1 mmol) in a minimal amount of DMF (2-3 mL).
- Add a catalytic amount of acetic acid.
- Place the reaction vessel in an ultrasonic bath containing water, ensuring the liquid level inside the vessel is below the water level in the bath.
- Irradiate the mixture with ultrasound at a temperature of 45-50°C.
- Monitor the reaction by TLC until the starting materials are consumed.
- Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
- Filter the solid, wash with water, and dry.
- Purify the product by recrystallization from a suitable solvent (e.g., ethanol).

Protocol 3: Solvent-Free Synthesis using a Solid Support

This protocol is based on the work of Mohammad Ali Bodaghifard et al.[\[11\]](#)

Objective: To synthesize **1,5-benzothiazepines** under solvent-free conditions using an inorganic support, minimizing waste and simplifying the procedure.

Materials:

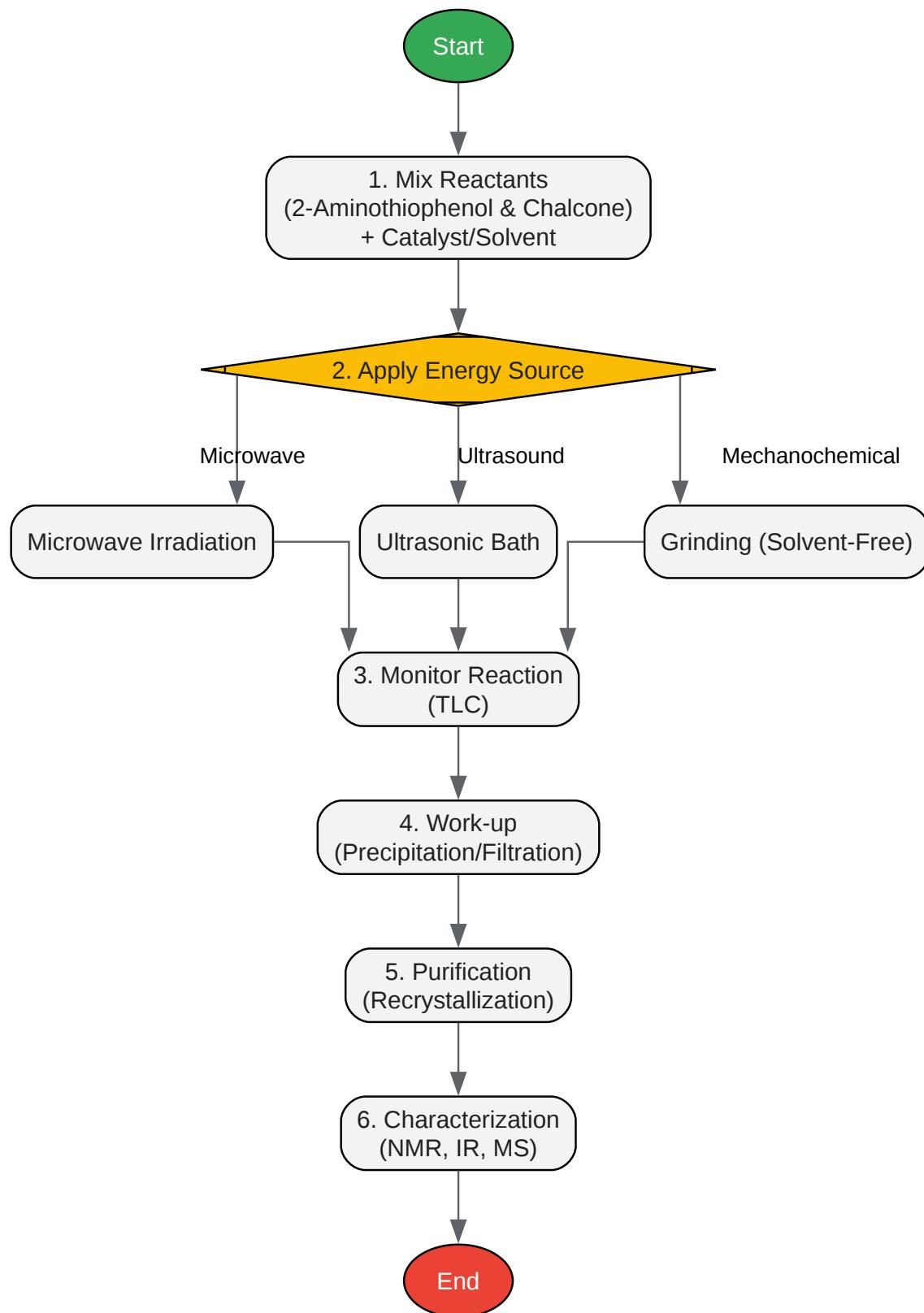
- Chalcone (1 mmol)
- o-Aminothiophenol (1 mmol)
- Silica gel (as support)
- Mortar and pestle
- Ethanol (for product extraction)

Procedure:

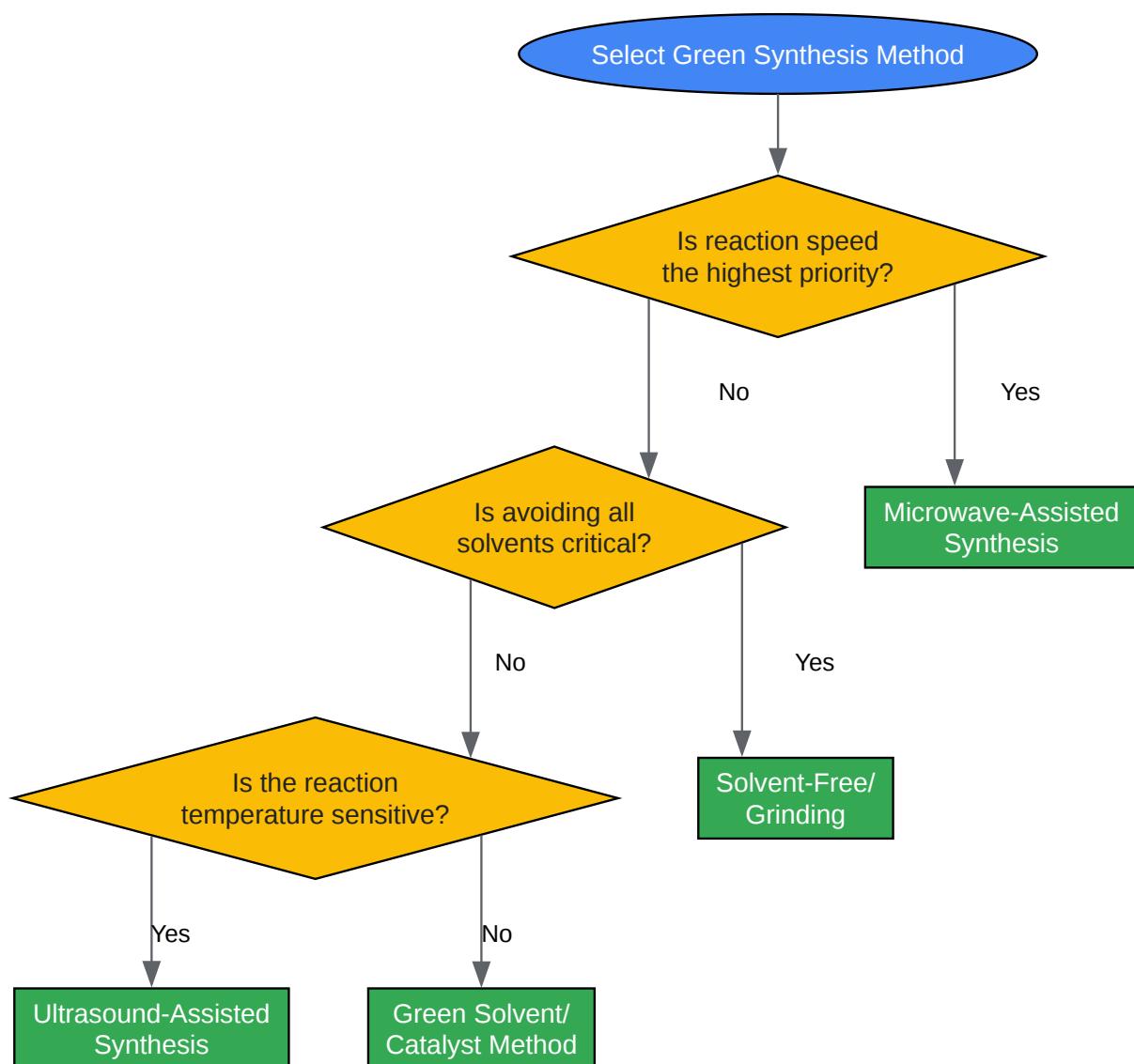
- In a mortar, thoroughly grind the chalcone (1 mmol) with silica gel.
- Add o-aminothiophenol (1 mmol) to the mixture and continue grinding with a pestle at room temperature.
- The progress of the reaction can be monitored by TLC by taking a small sample from the mixture at regular intervals and dissolving it in a suitable solvent.
- After the reaction is complete, extract the product from the solid support by washing the mixture with ethanol.
- Filter to remove the silica gel.
- Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
- Recrystallize the crude product from ethanol to get the pure **1,5-benzothiazepine**.

Visualizations

The following diagrams illustrate the experimental workflow and a decision-making process for selecting a green synthesis method.

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Caption: A generalized experimental workflow for green synthesis of **1,5-benzothiazepines**.



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